Target Engagement Profile: FAK/aurora kinase-IN-1 Dual Inhibition IC50 Values Versus Comparator Dual Inhibitors
FAK/aurora kinase-IN-1 demonstrates potent dual inhibition of FAK and Aurora kinase with IC50 values of 6.61 nM and 0.91 nM, respectively . In contrast, the MEK/Aurora dual inhibitor BI-847325 inhibits a distinct target pair—human MEK2 (IC50 = 4 nM) and Aurora C (IC50 = 15 nM)—with no reported activity against FAK . Another comparator, PF-03814735, inhibits Aurora A and Aurora B (IC50 = 0.8 nM and 5 nM, respectively) but exhibits substantially weaker potency against FAK, for which it is described as 'less potent' without a specified IC50 value [1]. The FAK/MEK inhibitor FAK-IN-22 (Compound 26) shows a different selectivity profile: FAK IC50 = 50.94 nM, JAK3 IC50 = 9.99 nM, and Aurora B IC50 = 0.49 nM, with approximately 7.7-fold lower potency on FAK compared to FAK/aurora kinase-IN-1 .
| Evidence Dimension | Biochemical IC50 against primary kinase targets |
|---|---|
| Target Compound Data | FAK: 6.61 nM; Aurora kinase: 0.91 nM |
| Comparator Or Baseline | BI-847325: MEK2 IC50 = 4 nM, Aurora C IC50 = 15 nM (FAK not inhibited); PF-03814735: Aurora A IC50 = 0.8 nM, Aurora B IC50 = 5 nM (FAK weakly inhibited); FAK-IN-22: FAK IC50 = 50.94 nM, Aurora B IC50 = 0.49 nM |
| Quantified Difference | FAK/aurora kinase-IN-1 provides balanced sub-10 nM dual FAK/Aurora inhibition; BI-847325 inhibits MEK instead of FAK; PF-03814735 lacks potent FAK activity; FAK-IN-22 is ~7.7-fold less potent on FAK |
| Conditions | In vitro biochemical kinase inhibition assays |
Why This Matters
Procurement selection for experiments requiring concurrent FAK and Aurora kinase blockade must exclude MEK/Aurora inhibitors and Aurora-selective agents due to absent or weak FAK coverage.
- [1] Adooq Bioscience. PF-03814735 (Aurora A/B inhibitor) Technical Datasheet. Accessed 2026. View Source
